molecular formula C7H16ClN3O2 B6316042 Val-Gly-NH2 HCl CAS No. 36920-56-6

Val-Gly-NH2 HCl

Cat. No. B6316042
CAS RN: 36920-56-6
M. Wt: 209.67 g/mol
InChI Key: SMACEPBFMAVOOZ-RGMNGODLSA-N
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Description

Val-Gly-NH2 HCl, also known as H-Val-Gly-NH2 hydrochloride, is a small peptide with the empirical formula C7H16ClN3O2 and a molecular weight of 209.67 . It is primarily used in peptide synthesis .


Synthesis Analysis

The enzymatic synthesis of Val-Gly from valine methylester and glycine using L-amino acid esterase (LAE) has been reported . Microorganisms exhibiting LAE activity were screened from the soil for this purpose .


Molecular Structure Analysis

The SMILES string for Val-Gly-NH2 HCl is Cl.CC©C@HC(=O)NCC(N)=O . The InChI key is SMACEPBFMAVOOZ-RGMNGODLSA-N .


Physical And Chemical Properties Analysis

Val-Gly-NH2 HCl is a solid substance . Its molecular formula is C7H16ClN3O2, and it has a molecular weight of 209.67 .

Scientific Research Applications

Hydrophobic Side Chain Proximity in Polytetrapeptide of Tropoelastin

The peptide sequence containing Val-Gly-NH2 plays a critical role in the structural properties of tropoelastin, a precursor of elastin. Studies have shown an increase in hydrophobic side chain proximity within the polypeptide sequence on increasing the temperature. This finding directly demonstrates the "hydrophobic effect" responsible for temperature transitions in aqueous systems, a key aspect of elastin's functionality (Urry et al., 1977).

Synthesis and Physicochemical Properties in Prodrug Development

Val-Gly-NH2 has been utilized in the development of prodrugs, like diester prodrugs of ganciclovir. This research focused on improving the bioavailability and therapeutic activity of these prodrugs. The findings revealed enhanced aqueous stability and improved antiviral potency without increasing cytotoxicity, demonstrating the utility of Val-Gly-NH2 in pharmaceutical development (Patel et al., 2005).

Dendrimer Drug Delivery for Brain Injury

In the context of treating brain injury, Val-Gly-NH2 related compounds have been explored as part of dendrimer-drug combination therapy. This approach showed promise in reducing adverse side effects and enhancing neuroprotection in a large animal model. The research signifies the potential of using such peptide sequences in targeted drug delivery systems (Mishra et al., 2014).

Secondary Structure Identification in Synthetic Polypentapeptide

The Val-Gly-NH2 sequence is also important in identifying secondary structures in synthetic polypeptides. Proton and carbon magnetic resonance studies have utilized this sequence to delineate peptide NH chemical shifts, contributing to the understanding of peptide conformation and function (Urry et al., 1975).

ACE Inhibitory Peptides from Cuttlefish Muscle Protein

Research has identified Val-Gly-NH2 containing peptides as potent angiotensin I-converting enzyme (ACE) inhibitors. These peptides, derived from cuttlefish muscle protein, have shown significant antihypertensive effects in animal models, highlighting their potential in treating hypertension and related diseases (Balti et al., 2015).

Interaction with Metal Ions

The Val-Gly-NH2 sequence has also been studied in the context of its interaction with metal ions, as seen in research on chelate complexes involving amino acids and cis-Pt(NH3)2Cl2. These studies provide insights into the structural and chemical properties of such complexes, which have implications in fields like bioinorganic chemistry and pharmacology (Iakovidis et al., 1989).

Safety and Hazards

Val-Gly-NH2 HCl is classified under GHS07, with a signal word of "Warning" . It has hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMACEPBFMAVOOZ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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